

Technical Whitepaper: (4-Aminophenyl) (phenyl)methanol

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Compound of Interest

Compound Name: (4-Aminophenyl)(phenyl)methanol

CAS No.: 25782-57-4

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CAS Number: 25782-57-4 Synonyms: 4-Aminobenzhydrol; 4-Amino- α -phenylbenzyl alcohol; (4-Aminophenyl)phenylmethanol Molecular Formula: $C_{13}H_{13}NO$ Molecular Weight: 199.25 g/mol [1][2][3]

Executive Summary

(4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) is a critical chiral building block in the synthesis of diarylmethyl-based pharmaceuticals.[1] Structurally, it consists of a benzhydrol (diphenylmethanol) scaffold with a para-amino substitution. This dual functionality—an oxidizable/reducible hydroxyl group and a nucleophilic amine—makes it a versatile intermediate for constructing complex heterocyclic drugs, particularly antihistamines (e.g., piperazine derivatives) and p38 MAP kinase inhibitors. This guide details its physicochemical profile, optimized synthesis via ketone reduction, and downstream applications in drug development.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The compound is characterized by the presence of a secondary alcohol and a primary aromatic amine. The para-amino group significantly influences the electronic properties of the benzhydryl center, increasing the stability of carbocation intermediates generated at the benzylic position during substitution reactions.

Table 1: Physicochemical Properties

Property	Data	Note
Appearance	White to Off-white Solid	Oxidizes to yellow/brown upon air exposure
Melting Point	121–124 °C (Precursor); Product often amorphous/oil	Note: Pure crystalline forms are rare; often isolated as a gum or crude solid.[1][3][4]
Boiling Point	~390 °C (Predicted @ 760 mmHg)	Decomposes before boiling at atm pressure
Solubility	DMSO, Methanol, Ethanol, Ethyl Acetate	Poorly soluble in water; soluble in dilute acid
pKa (Amine)	~4.8 (Predicted)	Weakly basic aniline nitrogen
pKa (Alcohol)	~14.5	Typical secondary benzylic alcohol

Structural Analysis: The molecule possesses one chiral center at the methine carbon. While often synthesized as a racemate, enantioselective reduction of the corresponding ketone can yield the (R)- or (S)-isomer, which is crucial for modern pharmacopoeia requirements.[1]

Part 2: Synthetic Routes & Optimization

The most robust industrial and laboratory scale route involves the chemoselective reduction of 4-aminobenzophenone (CAS 1137-41-3).[1] This method avoids the use of harsh hydrogenation conditions that might affect the aromatic ring.

Protocol: Chemoselective Reduction with Sodium Borohydride

Objective: Reduce the ketone carbonyl to a secondary alcohol without affecting the primary amine.

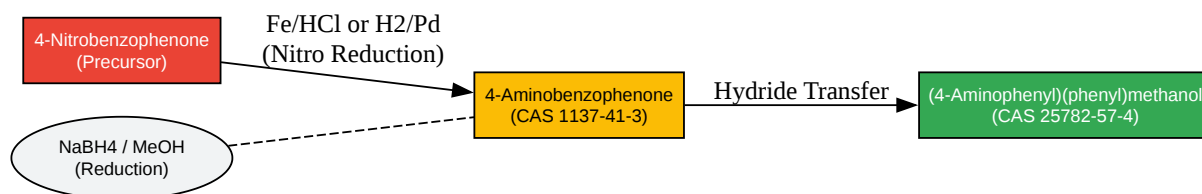
Reagents:

- Precursor: 4-Aminobenzophenone (1.0 eq)[1]
- Reducing Agent: Sodium Borohydride (NaBH_4) (0.6–1.0 eq)[1]
- Solvent: Methanol (MeOH) or Ethanol (EtOH)
- Quench: Water/Dilute HCl

Step-by-Step Workflow:

- Dissolution: Dissolve 4-aminobenzophenone (e.g., 10 mmol) in MeOH (30 mL) in a round-bottom flask. Ensure complete dissolution; mild heating (35°C) may be required.
- Addition: Cool the solution to 0°C in an ice bath. Slowly add NaBH_4 (6-10 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours.
- Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting ketone ($R_f \sim 0.6$) should disappear, replaced by the more polar alcohol ($R_f \sim 0.3$).
- Quench: Carefully add cold water (50 mL) to quench excess hydride.
- Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity is required.

Diagram 1: Synthesis Workflow



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Caption: Linear synthesis pathway starting from nitro-precursors to the target alcohol via chemoselective carbonyl reduction.

Part 3: Reactivity & Functionalization[1]

This compound is a "dual-handle" intermediate.[1] The reactivity can be directed to either the amine or the alcohol depending on pH and reagents.

- Benzylic Substitution (S_N1 Pathway): In the presence of strong acids (e.g., HCl, H₂SO₄), the hydroxyl group is protonated and lost as water, generating a resonance-stabilized benzhydryl cation. This cation is highly electrophilic and reacts with nucleophiles (e.g., piperazines, thiols).
 - Application: Synthesis of piperazine-based antihistamines.[1]
- Amine Derivatization: The primary amine remains nucleophilic and can undergo:
 - Acylation: Reaction with acid chlorides to form amides.
 - Diazotization: Reaction with NaNO₂/HCl to form diazonium salts (precursors for azo dyes or Sandmeyer reactions).
- Oxidation: Re-oxidation with MnO₂ or Swern conditions regenerates 4-aminobenzophenone.
[1]

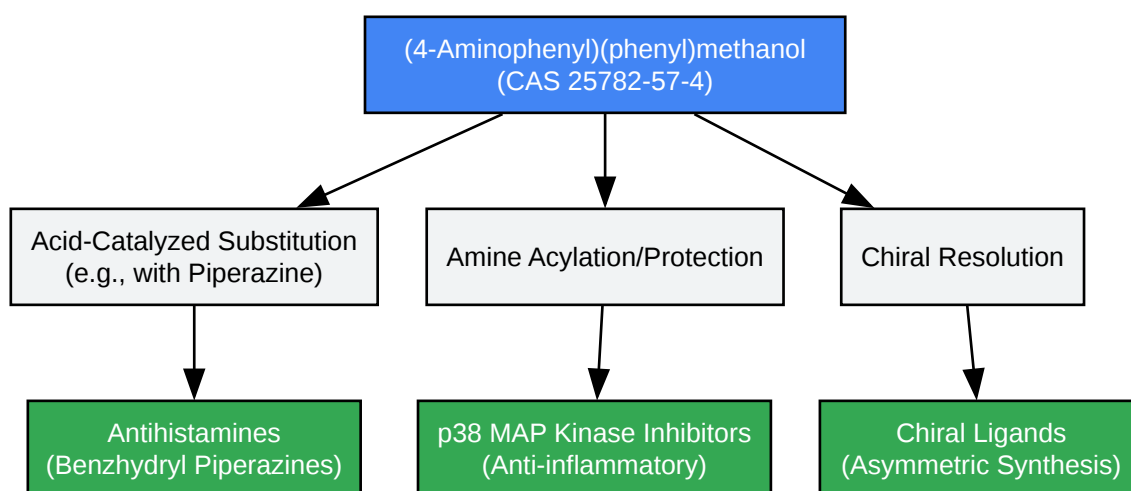
Part 4: Pharmaceutical Applications[1][6]

The benzhydryl motif is a pharmacophore found in a vast class of histamine H1-receptor antagonists. 4-Aminobenzhydrol specifically serves as a precursor for drugs requiring an aniline moiety on one of the phenyl rings.[1]

Key Application Areas:

- Antihistamines: Derivatives of benzhydryl piperazines (e.g., Cetirizine analogs) often require functionalized benzhydrols as starting materials.
- Kinase Inhibitors: The 4-aminobenzophenone scaffold (and its reduced alcohol form) has been identified in structure-activity relationship (SAR) studies for p38 MAP kinase inhibitors, used in anti-inflammatory research.[1]
- Chiral Ligands: The enantiopure alcohol is used to synthesize chiral ligands for asymmetric catalysis.

Diagram 2: Application Pathways



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Caption: Divergent synthesis pathways utilizing the alcohol and amine functionalities for drug development.

Part 5: Handling, Safety & Stability

GHS Classification: Warning[1]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Stability Protocols:

- Oxidation Sensitivity: The amine group is susceptible to oxidation. Store under an inert atmosphere (Nitrogen/Argon) if high purity is required for long periods.
- Light Sensitivity: Protect from light to prevent photo-degradation of the aniline moiety.[1]
- Storage: Keep in a tightly closed container at 2-8°C (Refrigerated).

Analytical Validation:

- ¹H NMR (DMSO-d₆): Look for the methine proton (CH-OH) signal around δ 5.5-5.7 ppm (doublet) and the hydroxyl proton around δ 5.8 ppm (doublet, exchangeable).[1] The aromatic region will show the characteristic AA'BB' system of the para-substituted ring.[1]
- MS (ESI): m/z = 200.1 [M+H]⁺.

References

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